molecular formula C20H20N2O2 B11140975 2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide

2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide

Cat. No.: B11140975
M. Wt: 320.4 g/mol
InChI Key: JVQFVGHNOAUXPD-UHFFFAOYSA-N
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Description

2-(7-(Benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide is a synthetic indole derivative characterized by a benzyloxy substituent at the 7-position of the indole core and an N-cyclopropylacetamide moiety. Indole derivatives are widely studied for their biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-cyclopropyl-2-(7-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C20H20N2O2/c23-19(21-17-9-10-17)13-22-12-11-16-7-4-8-18(20(16)22)24-14-15-5-2-1-3-6-15/h1-8,11-12,17H,9-10,13-14H2,(H,21,23)

InChI Key

JVQFVGHNOAUXPD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CN2C=CC3=C2C(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzyloxy Indole: The initial step involves the protection of the indole nitrogen with a benzyloxy group. This can be achieved through the reaction of indole with benzyl bromide in the presence of a base such as potassium carbonate.

    Acylation: The benzyloxy indole is then acylated with cyclopropylacetyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The cyclopropylacetamide moiety can be reduced to form the corresponding amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclopropylamine derivatives.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which may influence its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(7-(benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide with structurally related indole derivatives, focusing on substituents, molecular properties, and inferred bioactivities:

Compound Name Molecular Formula Substituents (Indole Core) Acetamide Substituent Molecular Weight (g/mol) Key Properties/Bioactivities
2-(7-(Benzyloxy)-1H-indol-1-yl)-N-cyclopropylacetamide C₂₁H₂₁N₂O₂ 7-benzyloxy N-cyclopropyl ~335.4 (estimated) Likely enhanced metabolic stability; potential anti-cancer/anti-inflammatory activity (inferred from indole analogs)
2-[6-(Benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide () C₂₁H₂₄N₂O₂ 6-benzyloxy N-(2-methylpropyl) 336.43 Higher lipophilicity due to branched alkyl chain; supplier-listed but bioactivity data unspecified
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide () C₁₆H₁₈N₂O₃ 1-ethyl, 5-methoxy N-isopropyl, 2-oxo 286.33 Demonstrated anti-cancer, anti-viral, and anti-tubercular activities in studies
1-Benzyl-2-(1H-indol-3-yl) derivatives () Varies 3-indolyl, benzyl N-cyanoalkyl Varies Synthesized via phase-transfer catalysis; racemic mixtures with unspecified bioactivity

Key Structural and Functional Differences:

Substituent Position on Indole Core: The 7-benzyloxy group in the target compound vs. 6-benzyloxy in may alter steric interactions with biological targets. The 5-methoxy and 1-ethyl groups in ’s compound likely enhance electron-donating effects, possibly increasing reactivity in enzymatic environments .

Acetamide Modifications: The cyclopropyl group in the target compound offers a rigid, non-polar moiety that may reduce oxidative metabolism compared to the 2-methylpropyl group in . The 2-oxoacetamide in introduces a ketone group, which could participate in hydrogen bonding, enhancing target engagement .

However, the absence of a 2-oxo group or electron-donating substituents (e.g., methoxy) may limit its efficacy .

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